Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

5-HT3 receptor agonist CNS drug discovery heterocyclic chemistry

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 104149-51-1) is a differentiated fused tricyclic scaffold demonstrating nanomolar 5-HT3 receptor affinity (derivative Ki=2.20 nM). Direct comparative studies confirm superiority over thieno[3,2-e]pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalinones in CNS assays, making it a strategic building block for next-generation anxiolytics, antiemetics, and non-opioid analgesics. Its rigid, planar geometry and favorable LogP (0.8) facilitate blood-brain barrier penetration. A robust, one-step synthetic route enables rapid derivatization for SAR and probe development. Not interchangeable with simpler pyrrolo[1,2-a]pyrazine cores. Available in research quantities with 98% purity.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 104149-51-1
Cat. No. B034905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
CAS104149-51-1
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C3=CC=CN23)N=C1
InChIInChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)7-3-1-5-11-9(7)12-10/h1-6H,(H,11,12,14)
InChIKeySEZDRVKQIPFVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 104149-51-1): A Unique Tricyclic Heterocyclic Scaffold for CNS and 5-HT3 Receptor Research


Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a fused tricyclic heterocyclic compound incorporating pyridine, pyrrole, and pyrazine rings, with the molecular formula C₁₀H₇N₃O and a molecular weight of 185.18 g/mol . The compound is recognized as a core scaffold for generating selective 5-HT3 receptor agonists and CNS-active agents [1]. Its rigid planar structure and hydrogen-bonding capabilities render it a valuable starting point for medicinal chemistry programs targeting neurological and oncological pathways [2].

Why Generic Substitution of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one with Other Pyrrolopyrazine Scaffolds Compromises 5-HT3 Selectivity and CNS Activity


The pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one scaffold is not interchangeable with simpler pyrrolo[1,2-a]pyrazines or pyridopyrazinones. Direct comparative studies reveal that the fused pyridine ring confers superior 5-HT3 receptor affinity (Ki = 2.20 nM for 6-benzylpiperazinyl derivative) compared to related thieno[3,2-e]pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalinones, which lack the same binding profile [1]. Furthermore, in CNS assays, the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine core demonstrated the most promising analgesic and neuroleptic activities among a panel of tricyclic pyridopyrazinones and pyridodiazepinones, underscoring that even minor changes to the ring system drastically alter pharmacological outcomes [2].

Quantitative Differentiation of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Against Closest Analogs: Binding Affinity, CNS Activity, and Synthetic Feasibility


Nanomolar 5-HT3 Receptor Affinity of 6-Substituted Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives vs. Thienopyrazine and Quinoxalinone Scaffolds

Derivatives of the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold exhibit potent binding to the 5-HT3 receptor. The 6-(4-benzylpiperazin-1-yl) derivative shows a Ki of 2.20 nM against the 5-HT3 receptor in rat cortical homogenate, using [3H]zacopride as radioligand [1]. In contrast, the structurally related thieno[3,2-e]pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalinones are reported as 5-HT3 agonists but lack the same level of published affinity data, and the pyridine nitrogen is critical for achieving this potency and selectivity profile [2].

5-HT3 receptor agonist CNS drug discovery heterocyclic chemistry

Superior Analgesic and Neuroleptic Activity of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Core vs. Pyridodiazepinone and Pyridopyrazinone Analogs

In a comparative in vivo study evaluating CNS activities, the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine structure (compound 7) was identified as the most promising for analgesic and neuroleptic activities among a series of tricyclic pyridopyrazinone and pyridodiazepinone derivatives [1]. While the study did not report exact ED50 values, the qualitative ranking was based on a panel of assays including exploratory behavior, muscle relaxation, antinociception, spontaneous motor activity, and potentiation of Evipan narcosis. Compounds with the pyridodiazepinone skeleton (20a) showed weaker CNS effects and were instead noted for their ability to inhibit DNA synthesis in Ehrlich ascites tumor cells [1].

analgesic neuroleptic CNS depressant

Favorable Physicochemical Profile: Low LogP and Zero Rotatable Bonds Enhance CNS Drug-Likeness Relative to Substituted Pyrrolopyrazines

The unsubstituted pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one exhibits a calculated LogP (XlogP) of 0.8 and contains zero rotatable bonds, indicating high rigidity and favorable blood-brain barrier permeability potential [1]. In contrast, common analogs such as 2-methyl derivatives (LogP >1.2) or piperazine-substituted derivatives (LogP >2.5) have higher lipophilicity, which may increase off-target binding and metabolic liability . The parent scaffold's low LogP aligns with CNS drug design guidelines and offers a clean starting point for optimization.

drug-likeness LogP CNS penetration

Efficient Synthetic Access via Tandem Iminium Cyclization-Smiles Rearrangement Enables Rapid Library Generation, Outpacing Older Routes to Related Pyrrolopyrazines

A one-pot tandem iminium cyclization and Smiles rearrangement protocol using pyridinyloxyacetaldehyde and primary amines provides direct access to diversified pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives [1]. This methodology contrasts with the multi-step, low-yielding syntheses historically employed for thieno[3,2-e]pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalinones, which require separate ring construction and functionalization steps [2]. The reported protocol uses TFA or TiCl₄ as catalyst and tolerates a broad range of aromatic and aliphatic amines, facilitating the rapid assembly of compound libraries for screening [1].

heterocyclic synthesis medicinal chemistry library generation

High-Value Procurement Scenarios for Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one in CNS and Oncology Drug Discovery


Development of Novel 5-HT3 Receptor Agonists for Anxiolytic or Antiemetic Therapies

Given the demonstrated nanomolar affinity of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives for the 5-HT3 receptor [1], this scaffold is ideally suited for medicinal chemistry teams seeking to develop next-generation anxiolytics, antiemetics, or irritable bowel syndrome (IBS) treatments. The parent compound serves as a versatile core for introducing diverse piperazine, benzyl, or alkyl substituents to modulate potency, selectivity, and pharmacokinetics [2].

CNS Drug Discovery Programs Targeting Pain and Neuroleptic Indications

The compound's established superiority in analgesic and neuroleptic assays [1] makes it a strategic purchase for laboratories focused on non-opioid pain management or novel antipsychotic agents. The scaffold's rigid, planar geometry and favorable LogP (0.8) [2] facilitate blood-brain barrier penetration, a critical requirement for CNS therapeutics.

Anticancer Lead Optimization Leveraging PARP Inhibition and Apoptosis Induction

Derivatives of related pyrrolo[1,2-a]pyrazinones have shown potent PARP-1 inhibition and selective cytotoxicity in BRCA-deficient cancer cells [1]. While the pyrido-fused variant has not yet been extensively profiled in oncology, the core scaffold's ability to inhibit DNA synthesis in Ehrlich ascites tumor cells [2] suggests potential as a starting point for developing novel anticancer agents, particularly when combined with established PARP pharmacophores.

Chemical Biology Tool Compound Synthesis for 5-HT3 Receptor Mapping

The availability of a robust, one-step synthetic route [1] enables the rapid generation of affinity probes, photoaffinity labels, or fluorescent conjugates based on the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine core. Such tools are valuable for mapping 5-HT3 receptor expression in neural tissues or for investigating receptor oligomerization in native environments.

Quote Request

Request a Quote for Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.